molecular formula C26H29N3O3 B2765484 2-(4-(4-benzylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 886129-73-3

2-(4-(4-benzylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2765484
CAS RN: 886129-73-3
M. Wt: 431.536
InChI Key: OYEFOIIHPSWICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4-benzylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as BPIP, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. BPIP is a member of the isoindoline family of compounds and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Spectroscopic Properties

Research has focused on the synthesis and spectroscopic analysis of related compounds, such as 1-hydroxypiperazine-2,5-diones, which are prepared from Boc-L-amino acids and N-benzyloxyglycine methyl ester. These compounds exhibit spectral data similar to corresponding piperazinediones, highlighting their potential in various applications due to their unique chemical structures and properties (Akiyama, Katoh, & Tsuchiya, 1989).

Structural Studies and Antitumor Activity

Arylpiperazine derivatives have been synthesized and analyzed for their molecular structures and potential antitumor activities. Structural determination and description of these compounds have revealed interactions such as π-π and halogen interactions, which could influence their biological activity (Zhou, Yan, Shi, Xu, & Shangguan, 2017).

Photophysical Properties and Chemical Stability

Studies on novel phthalimide derivatives containing isoindole moieties have investigated their absorbance, fluorescence spectra, and chemical stability. These studies provide insights into the solvatochromic behavior and dipole moments of these compounds, essential for developing materials with specific optical properties (Akshaya, Varghese, Lobo, Kumari, & George, 2016).

Receptor Binding Studies

Research on long-chain arylpiperazines containing complex imide systems has evaluated their affinity for serotonin and dopamine receptors. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating neurological disorders (Kossakowski, Raszkiewicz, Bugno, & Bojarski, 2004).

Antimicrobial Activity

Investigations into the antimicrobial properties of isoindoline-1,3-dione derivatives have shown moderate activity against various bacterial strains. These findings open avenues for the development of new antimicrobial agents based on isoindoline-1,3-dione structures (Ghabbour & Qabeel, 2016).

properties

IUPAC Name

2-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c30-24(28-16-14-27(15-17-28)18-19-6-2-1-3-7-19)20-10-12-21(13-11-20)29-25(31)22-8-4-5-9-23(22)26(29)32/h1-3,6-7,10-13,22-23H,4-5,8-9,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEFOIIHPSWICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-benzylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.